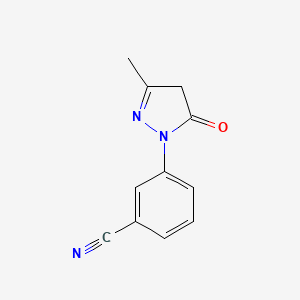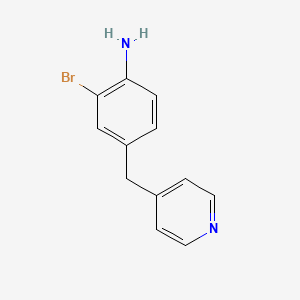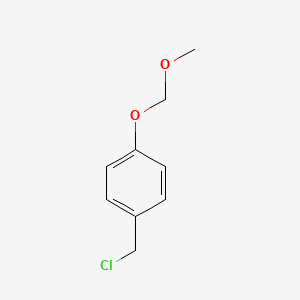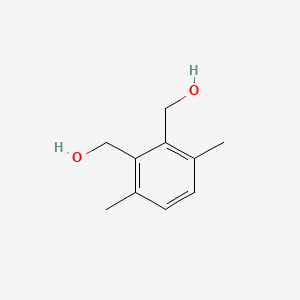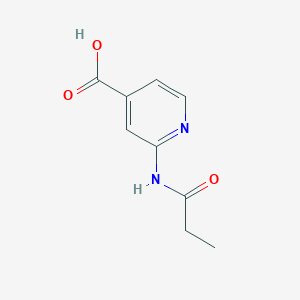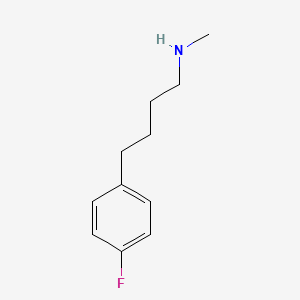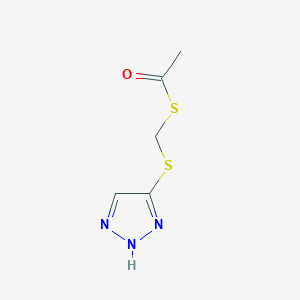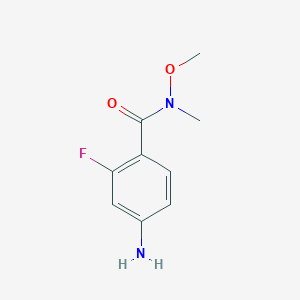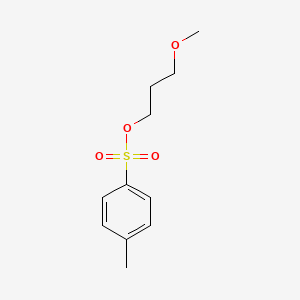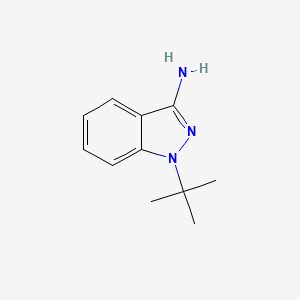
1-tert-butylindazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butylindazol-3-amine is a chemical compound belonging to the indazole family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 1-tert-butylindazol-3-amine typically involves several steps, starting from commercially available materials. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields an intermediate compound.
N-Boc Protection: The intermediate is then converted to its N-Boc derivative.
Reduction: The aldehyde group is reduced using sodium borohydride in methanol.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-tert-butylindazol-3-amine undergoes various chemical reactions, including:
Oxidation: The tert-butyl moiety can be oxidized to form alcohols and aldehydes.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indazole ring, which is rich in π-electrons.
Common reagents used in these reactions include sodium borohydride, tert-butyl(dimethyl)silyl chloride, and imidazole. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-butylindazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Indazole derivatives are studied for their potential as antiviral and anticancer agents.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 1-tert-butylindazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-tert-butylindazol-3-amine can be compared with other indazole derivatives, such as:
- 1H-indazole-3-carboxylic acid
- 1H-indazole-3-carboxamide
- 1H-indazole-3-carboxaldehyde
These compounds share a similar indazole core but differ in their functional groups, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific tert-butyl and amine substituents, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
1-tert-butylindazol-3-amine |
InChI |
InChI=1S/C11H15N3/c1-11(2,3)14-9-7-5-4-6-8(9)10(12)13-14/h4-7H,1-3H3,(H2,12,13) |
InChI Key |
AEIBTQLNVFDCQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C2=CC=CC=C2C(=N1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
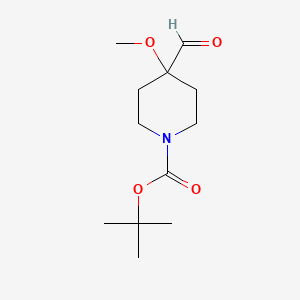
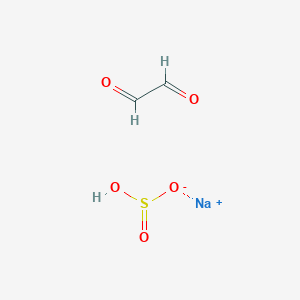
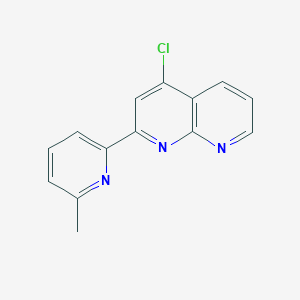
![8-(4-methoxyphenyl)-1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8738060.png)
